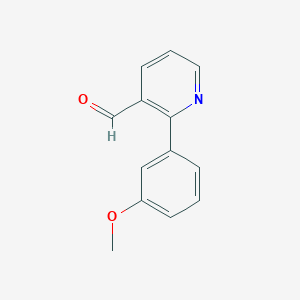

2-(3-Methoxy-phenyl)-pyridine-3-carbaldehyde

Vue d'ensemble

Description

This would involve identifying the compound’s chemical formula, its structure, and its functional groups.

Synthesis Analysis

This would involve detailing the methods and reactions used to synthesize the compound, including the starting materials, reaction conditions, and the yield.Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis

This would involve identifying the reactions that the compound can undergo, including its reactivity and the conditions required for these reactions.Physical And Chemical Properties Analysis

This would involve detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity).Applications De Recherche Scientifique

Synthesis and Ligand Development

One notable application of 2-(3-Methoxy-phenyl)-pyridine-3-carbaldehyde and its derivatives involves the synthesis of complex compounds for use as chiral ligands. For instance, derivatives of this compound have been synthesized and evaluated as potential ligands for copper ions and molecular oxygen activation, though with mixed success in terms of ligand hydroxylations with molecular oxygen (Magyar et al., 2003).

Coordination Chemistry

In coordination chemistry, thiosemicarbazone derivatives of pyridine-2-carbaldehyde have been explored for their ability to form Co(III) complexes. These complexes exhibit octahedral geometries and involve coordination via pyridine nitrogen, azomethine nitrogen, and thiolate sulfur atoms, showcasing the versatility of these derivatives in forming structured, metal-organic frameworks (Rapheal et al., 2007).

Antimicrobial Studies

The antimicrobial potential of derivatives of 2-(3-Methoxy-phenyl)-pyridine-3-carbaldehyde has been investigated, with some compounds showing medium activity against a variety of bacterial strains. This highlights the potential use of these derivatives in developing new antimicrobial agents (Rehman et al., 2016).

Green Chemistry and Catalysis

There is also a focus on the green synthesis of chalcones using pyridine-2-carbaldehyde derivatives, emphasizing solvent-free conditions and mesoporous materials as catalysts. These efforts contribute to more environmentally friendly chemical synthesis processes while investigating the antimicrobial activities of the resulting compounds (Prathipati & Sanasi, 2022).

Schiff Base Formation and Biological Activities

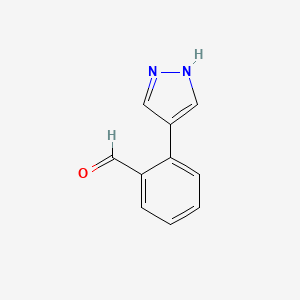

The formation of Schiff bases from heteroaryl pyrazole derivatives, including those related to 2-(3-Methoxy-phenyl)-pyridine-3-carbaldehyde, and their subsequent reaction with chitosan, have been explored. These compounds have shown antimicrobial activity, and the absence of cytotoxicity makes them interesting for further biological application studies (Hamed et al., 2020).

Novel Synthesis Approaches

Innovative synthesis methods utilizing derivatives of 2-(3-Methoxy-phenyl)-pyridine-3-carbaldehyde for creating complex heterocycles, like pyrazolo[3,4-b]pyridines, have been developed. These methods demonstrate the compound's utility in creating pharmacologically interesting structures (Deore et al., 2015).

Safety And Hazards

This would involve identifying any risks associated with handling the compound, including its toxicity and any precautions that should be taken when handling it.

Orientations Futures

This would involve identifying potential areas for future research, such as new reactions that the compound could undergo, or new applications for the compound in fields like medicine or materials science.

Propriétés

IUPAC Name |

2-(3-methoxyphenyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-16-12-6-2-4-10(8-12)13-11(9-15)5-3-7-14-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTXCMOLQJIZGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=C(C=CC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxy-phenyl)-pyridine-3-carbaldehyde | |

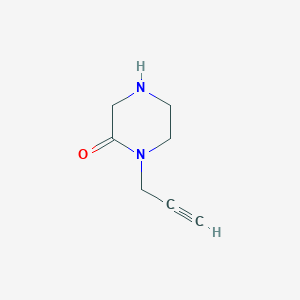

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

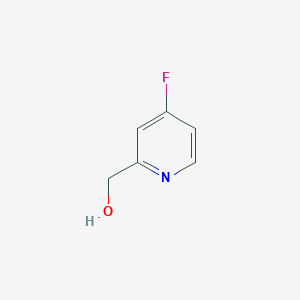

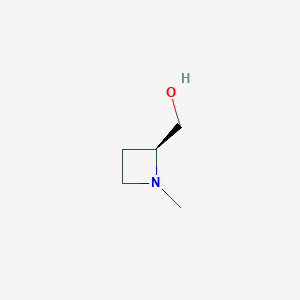

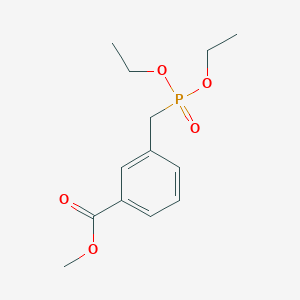

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Dimethoxymethyl)phenyl]methanamine](/img/structure/B1396600.png)

![2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile](/img/structure/B1396607.png)